3-Ethyl-5-methylaniline

Catalog No.
S3441362
CAS No.
7544-53-8
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-5-methylaniline

CAS Number

7544-53-8

Product Name

3-Ethyl-5-methylaniline

IUPAC Name

3-ethyl-5-methylaniline

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-3-8-4-7(2)5-9(10)6-8/h4-6H,3,10H2,1-2H3

InChI Key

QKMJJTJWNQXNEH-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC(=C1)C)N

Canonical SMILES

CCC1=CC(=CC(=C1)C)N

3-Ethyl-5-methylaniline is an organic compound with the molecular formula C₉H₁₃N and a molar mass of 135.21 g/mol. It is classified as an aniline derivative, characterized by the presence of an amino group (-NH₂) attached to a benzene ring that also contains ethyl and methyl substituents. The compound's structure can be represented as follows:

text
CH2CH3 | C6H4-NH2 | CH3

This compound is significant in various chemical and biological contexts, serving as a precursor for numerous synthetic applications.

Chemical Identity

-Ethyl-5-methylaniline is an organic compound classified as an aromatic amine. Its chemical formula is C₉H₁₃N and its CAS number is 7544-53-8.

Potential Research Applications

While detailed information on the specific scientific research applications of 3-Ethyl-5-methylaniline is limited, its structure suggests potential areas of study. Here are some general fields where research involving similar aromatic amines occurs:

  • Organic synthesis: Aromatic amines are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals, dyes, and polymers.
  • Material science: Research in this field explores aromatic amines for applications in areas like organic light-emitting diodes (OLEDs) and conductive polymers.
  • Catalysis: Aromatic amines can act as ligands in catalysts, which are substances that increase the rate of a chemical reaction without being consumed themselves.

Finding More Information

Scientific databases can be a good resource for finding more details on the research applications of 3-Ethyl-5-methylaniline. Here are some examples of databases you can explore (note: some may require a subscription):

  • Scensuche [German for 'Structure Search'] by the National Institutes of Health (NIH) allows searching for substances based on their structure ()
  • ScienceDirect offers a vast collection of scientific journals ()

  • Oxidation: This compound can be oxidized to form quinones or nitroso derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions, converting nitro groups to amines through agents like hydrogen gas in the presence of palladium catalysts.
  • Electrophilic Aromatic Substitution: Common reactions include nitration, halogenation, and sulfonation, where reagents such as nitric acid (for nitration) and bromine (for bromination) are utilized .

These reactions are essential for synthesizing various derivatives and functionalized compounds.

The biological activity of 3-Ethyl-5-methylaniline is an area of ongoing research. As a derivative of aniline, it may interact with various biomolecules, potentially influencing biochemical pathways related to metabolism and xenobiotic processing. While specific targets for this compound have not been extensively defined, its structural similarity to other anilines suggests it may share common modes of action, including forming reactive species that could bind to cellular macromolecules .

Several methods exist for synthesizing 3-Ethyl-5-methylaniline:

  • Nitration followed by Reduction: One common synthetic route involves the nitration of ethylbenzene, followed by reduction to yield the corresponding aniline derivative.
  • Methylation of Anilines: Another approach includes the methylation of anilines using methanol catalyzed by metal complexes under mild conditions .

These methods highlight the versatility in producing this compound for various applications.

3-Ethyl-5-methylaniline finds applications across several fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
  • Biological Research: The compound is studied for its potential therapeutic applications and interactions with biomolecules.
  • Medicine: Ongoing research explores its role as a precursor in drug synthesis.
  • Industrial

Research into the interaction studies of 3-Ethyl-5-methylaniline is still developing. As a derivative of aniline, it may exhibit interactions similar to those observed with other anilines, potentially affecting enzyme activity or receptor binding. Environmental factors such as temperature and pH can influence these interactions and the compound's stability .

3-Ethyl-5-methylaniline shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Ethyl-5-methylanilineC₉H₁₃NDifferent position of ethyl group
3-Ethyl-5-methylphenolC₉H₁₂OContains a hydroxyl group instead of amino
2-Methyl-4-ethyl-anilineC₉H₁₃NDifferent substitution pattern on the ring
4-Ethyl-2-methylanilineC₉H₁₃NVariation in position of substituents

The unique arrangement of substituents on the benzene ring distinguishes 3-Ethyl-5-methylaniline from these similar compounds, influencing its reactivity and biological properties.

XLogP3

2.4

Dates

Last modified: 08-19-2023

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